Home > Products > Screening Compounds P137355 > De-amino-tyr-cholecystokinin octapeptide
De-amino-tyr-cholecystokinin octapeptide - 79672-08-5

De-amino-tyr-cholecystokinin octapeptide

Catalog Number: EVT-453433
CAS Number: 79672-08-5
Molecular Formula: C58H69IN10O18S3
Molecular Weight: 1417.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

De-amino-tyr-cholecystokinin octapeptide belongs to the class of peptides, specifically those that are bioactive and involved in gastrointestinal functions. It is classified under neuropeptides due to its role in signaling within the nervous system and its involvement in various physiological processes, such as stimulating gallbladder contraction and promoting pancreatic enzyme secretion.

Synthesis Analysis

The synthesis of de-amino-tyr-cholecystokinin octapeptide can be achieved through several methods, with protease-catalyzed peptide bond formation being one of the most effective. In a notable study, researchers employed a strategy involving the chemical condensation of two tetrapeptide segments synthesized via enzymatic reactions using various proteases. The key steps in the synthesis process include:

  1. Preparation of Tetrapeptides: Two tetrapeptides are synthesized using specific proteases that facilitate peptide bond formation.
  2. Chemical Condensation: The tetrapeptides are then chemically condensed to form the octapeptide.
  3. Catalytic Transfer Hydrogenation: This step is crucial for modifying specific functional groups within the peptide.
  4. Sulfation: The tyrosine residue undergoes sulfation, enhancing biological activity.
  5. Purification: The final product is purified using techniques such as partition chromatography, gel filtration, and ion-exchange chromatography to ensure high purity and yield .
Molecular Structure Analysis

The molecular structure of de-amino-tyr-cholecystokinin octapeptide consists of eight amino acids arranged in a specific sequence that defines its biological activity. The structure can be represented as follows:

  • Amino Acid Sequence: The sequence typically includes residues such as phenylalanine, glycine, and tyrosine, with modifications at certain positions (e.g., de-amination at the tyrosine position).
  • Molecular Formula: The molecular formula generally reflects the total number of atoms present in the molecule (e.g., C₁₁H₁₅N₃O₁₃S for some forms).
  • 3D Structure: The three-dimensional conformation is essential for receptor binding and biological activity. Techniques like X-ray crystallography or NMR spectroscopy can provide insights into its spatial arrangement.
Chemical Reactions Analysis

De-amino-tyr-cholecystokinin octapeptide participates in various chemical reactions that are crucial for its functionality:

  1. Peptide Bond Formation: This reaction involves the linkage between amino acids through peptide bonds, facilitated by enzymes or chemical reagents.
  2. Sulfation Reaction: The sulfation of tyrosine enhances receptor affinity and biological activity, making it a critical modification.
  3. Hydrogenation Reactions: Catalytic hydrogenation can be used to modify double bonds or reduce functional groups within the peptide structure .

These reactions are essential for producing active forms of the peptide that can interact effectively with biological receptors.

Mechanism of Action

The mechanism of action for de-amino-tyr-cholecystokinin octapeptide primarily involves its interaction with specific receptors in the gastrointestinal tract and central nervous system:

  1. Receptor Binding: The peptide binds to cholecystokinin receptors (CCK1 and CCK2), which are G protein-coupled receptors located on target cells.
  2. Signal Transduction: Upon binding, these receptors activate intracellular signaling pathways that lead to various physiological responses, such as enzyme secretion from pancreatic acinar cells and gallbladder contraction.
  3. Biological Effects: The peptide influences digestion by promoting bile secretion and enhancing satiety signals .

The sulfated form of cholecystokinin octapeptide exhibits increased receptor affinity, further amplifying its physiological effects.

Physical and Chemical Properties Analysis

De-amino-tyr-cholecystokinin octapeptide exhibits several notable physical and chemical properties:

These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications.

Applications

De-amino-tyr-cholecystokinin octapeptide has several scientific applications:

  1. Pharmacology: It serves as a model compound for studying receptor interactions and drug design targeting cholecystokinin receptors.
  2. Biochemistry: Used in research to explore peptide synthesis techniques and modifications such as sulfation.
  3. Clinical Research: Investigated for potential therapeutic roles in gastrointestinal disorders and metabolic diseases due to its regulatory effects on digestion .
Biosynthesis and Post-Translational Modifications of Cholecystokinin Derivatives

Enzymatic Pathways for Cholecystokinin Octapeptide (CCK-8) Processing

Procholecystokinin (pro-CCK), a 115-amino-acid precursor, undergoes sequential enzymatic cleavage in endocrine cells and neurons to generate bioactive fragments, predominantly the C-terminal octapeptide CCK-8 (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂). Key processing steps include:

  • Endoproteolytic cleavage at monobasic (Arg/Lys) and dibasic sites by prohormone convertases (PC1/3, PC2), yielding intermediates like CCK-58, CCK-33, and CCK-22 [2] [9].
  • Carboxypeptidase E-mediated trimming to remove C-terminal basic residues.
  • C-terminal amidation via peptidylglycine α-amidating monooxygenase (PAM), critical for receptor recognition [2].
  • Tyrosine sulfation catalyzed by tyrosylprotein sulfotransferase (TPST) in the trans-Golgi network, utilizing 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor [9].

Enzymatic synthesis studies demonstrate that thermolysin and α-chymotrypsin efficiently assemble CCK-8 fragments (e.g., Gly-Trp-Met and Asp-Phe-NH₂) in organic solvents, highlighting the feasibility of in vitro peptide ligation strategies [7] [8].

Table 1: Bioactive Fragments Derived from Pro-CCK Processing

FragmentAmino Acid SequenceRelative Abundance
CCK-58C-terminal 58 residues of pro-CCKHigh in intestine
CCK-33C-terminal 33 residuesAbundant in plasma
CCK-8Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂Dominant in CNS
CCK-4Trp-Met-Asp-Phe-NH₂Low; high CCK-B affinity

Role of Tyrosine Sulfation in CCK-8 Bioactivity and Receptor Affinity

Sulfation of Tyr²⁷ is a non-redundant modification governing CCK-8’s physiological functions:

  • Receptor selectivity: Sulfated CCK-8 (CCK-8s) binds CCK-A receptors (CCK₁R) with 1,000-fold higher affinity than unsulfated CCK-8 (Kₐ ≈ 0.1 nM vs. 100 nM) [1] [4]. This specificity arises from ionic interactions between the Tyr(SO₃H) sulfate group and Arg³⁹/Lys⁴⁰ residues in CCK₁R’s extracellular domain [9].
  • Biological potency: CCK-8s stimulates pancreatic secretion and gallbladder contraction at picomolar concentrations, whereas desulfated CCK-8 requires micromolar doses [10].
  • Structural dynamics: The sulfate group enhances peptide rigidity, optimizing orientation of the C-terminal tetrapeptide (-Trp-Met-Asp-Phe-NH₂), the minimal motif for CCK-B receptor activation [1] [6].

Mass spectrometry analyses confirm that sulfate loss during Edman degradation or acid hydrolysis complicates detection, necessitating specialized protocols for sTyr validation [9].

Impact of De-amino-tyr Modification on Proteolytic Stability and Functional Integrity

De-amino-tyrosine modification (desulfation + Tyr⁰ substitution) alters CCK-8’s pharmacological profile:

  • Proteolytic resistance: Removal of Tyr²⁷ eliminates cleavage sites for endopeptidases (e.g., chymotrypsin), extending in vitro half-life in human serum from <5 min (native CCK-8) to >60 min [3]. N-terminal PEG spacers in analogues like DOTA-MGS5 further reduce degradation but may compromise stability if improperly sized [3].
  • Receptor affinity shifts: De-amino-tyr-CCK-8 retains nanomolar affinity for CCK-B receptors (IC₅₀ = 4.2–8.5 nM) but exhibits >100-fold reduced affinity for CCK-A receptors [1] [10]. This selectivity mirrors endogenous CCK-4 (Trp-Met-Asp-Phe-NH₂), which lacks Tyr(SO₃H) yet potently activates CCK-B receptors [6].
  • Functional outcomes: Despite CCK-A receptor loss, de-amino-tyr-CCK-8 activates vagal high-affinity CCK-A receptors in vivo, mediating pancreatic secretion at doses of 22–88 μg·kg⁻¹·h⁻¹. This effect is abolished by vagotomy or CCK-A antagonist L-364,718, confirming receptor-specific activity [10].

Table 2: Comparative Properties of Native CCK-8 vs. Modified Analogues

PropertyNative CCK-8sDe-amino-tyr-CCK-8CCK-4
Tyr²⁷ modificationSulfatedDeaminatedAbsent
CCK-A affinity (IC₅₀)0.1 nM>100 nM>1 μM
CCK-B affinity (IC₅₀)0.5 nM4.2–8.5 nM2.0 nM
Serum half-life<5 min>60 min~20 min
Key cleavage sitesTyr-Gly, Gly-TrpResistantAsp-Phe

Concluding Remarks

De-amino-tyr-CCK-8 represents a strategically engineered analogue that decouples receptor specificity from proteolytic vulnerability. Its retained CCK-B affinity and enhanced stability make it a valuable tool for dissecting CCKergic signaling in neuroscience and gastroenterology, particularly where sulfation-dependent pathways complicate interpretation. Future work should explore synergistic modifications (e.g., N-methylation or D-amino acids) to further optimize metabolic resilience [3] [8].

Properties

CAS Number

79672-08-5

Product Name

De-amino-tyr-cholecystokinin octapeptide

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-[3-(4-hydroxy-3-iodophenyl)propanoylamino]-4-oxobutanoic acid

Molecular Formula

C58H69IN10O18S3

Molecular Weight

1417.3 g/mol

InChI

InChI=1S/C58H69IN10O18S3/c1-88-22-20-40(65-55(80)43(26-34-12-16-36(17-13-34)87-90(84,85)86)68-57(82)45(28-50(73)74)63-48(71)19-15-33-14-18-47(70)38(59)24-33)53(78)62-31-49(72)64-44(27-35-30-61-39-11-7-6-10-37(35)39)56(81)66-41(21-23-89-2)54(79)69-46(29-51(75)76)58(83)67-42(52(60)77)25-32-8-4-3-5-9-32/h3-14,16-18,24,30,40-46,61,70H,15,19-23,25-29,31H2,1-2H3,(H2,60,77)(H,62,78)(H,63,71)(H,64,72)(H,65,80)(H,66,81)(H,67,83)(H,68,82)(H,69,79)(H,73,74)(H,75,76)(H,84,85,86)/t40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

MJCFIFDWYOCNHR-BEGKBBJWSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC5=CC(=C(C=C5)O)I

Synonyms

cholecystokinin octapeptide, des-NH2-Tyr
cholecystokinin octapeptide, desaminotyrosine-
DAT CCK-8
de-amino-Tyr-cholecystokinin octapeptide

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC5=CC(=C(C=C5)O)I

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC5=CC(=C(C=C5)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.